molecular formula C37H40F2N8O5 B565904 3-Oxo-posaconazole (3-​oxo-​1-​piperazinyl) CAS No. 357189-94-7

3-Oxo-posaconazole (3-​oxo-​1-​piperazinyl)

Cat. No. B565904
CAS RN: 357189-94-7
M. Wt: 714.775
InChI Key: ZZDLBPMUUVZXAY-UZGSICAYSA-N
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Description

3-Oxo-posaconazole (3-oxo-1-piperazinyl) is a chemical compound with the molecular formula C37H40F2N8O5 and a molecular weight of 714.76 . It is also known as an impurity of Posaconazole .

Scientific Research Applications

Development of Novel Oral Formulations

Research has been conducted on developing novel oral formulations of posaconazole, which includes studying impurities like “3-Oxo-posaconazole” to understand their behavior in different pharmaceutical formulations .

Analytical Method Development

Analytical studies involving “3-Oxo-posaconazole” are essential for establishing robust analytical methods for drug quality control. This includes determining linearity, sensitivity, and specificity of detection methods .

Mechanism of Action

3-Oxo-posaconazole (3-oxo-1-piperazinyl) is related to Posaconazole, which is a systemic triazole antifungal drug . The mechanism of action of Posaconazole, and likely 3-Oxo-posaconazole (3-oxo-1-piperazinyl), involves the inhibition of the enzyme lanosterol 14α-demethylase, which is necessary for the synthesis of ergosterol, a key component of the fungal cell membrane . By inhibiting this enzyme, these drugs disrupt the synthesis of ergosterol, leading to alterations in the fungal cell membrane and ultimately cell death .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-Oxo-posaconazole can be achieved by starting with posaconazole and introducing a ketone group at the 3-position of the piperazine ring. This can be accomplished through a series of reactions including oxidation, protection, and substitution.", "Starting Materials": [ "Posaconazole", "Acetic anhydride", "Pyridine", "Sodium bicarbonate", "Chloroform", "Hydrochloric acid", "Sodium hydroxide", "Hydrogen peroxide", "Methanol", "Ethanol", "Diethyl ether", "Sodium chloride" ], "Reaction": [ "Step 1: Protect the hydroxyl group of posaconazole with acetic anhydride and pyridine to form the acetate derivative.", "Step 2: Oxidize the 3-hydroxyl group of the acetate derivative using hydrogen peroxide to form the corresponding ketone.", "Step 3: Deprotect the acetate group using sodium bicarbonate and chloroform to obtain the desired product, 3-Oxo-posaconazole.", "Step 4: Purify the product using a combination of acid-base extraction and recrystallization." ] }

CAS RN

357189-94-7

Molecular Formula

C37H40F2N8O5

Molecular Weight

714.775

IUPAC Name

4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]-1-[4-[1-[(2S,3S)-2-hydroxypentan-3-yl]-5-oxo-1,2,4-triazol-4-yl]phenyl]piperazin-2-one

InChI

InChI=1S/C37H40F2N8O5/c1-3-34(25(2)48)47-36(50)46(24-42-47)30-7-5-29(6-8-30)45-15-14-43(18-35(45)49)28-9-11-31(12-10-28)51-19-26-17-37(52-20-26,21-44-23-40-22-41-44)32-13-4-27(38)16-33(32)39/h4-13,16,22-26,34,48H,3,14-15,17-21H2,1-2H3/t25-,26+,34-,37-/m0/s1

InChI Key

ZZDLBPMUUVZXAY-UZGSICAYSA-N

SMILES

CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3=O)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F

synonyms

2,​5-​Anhydro-​1,​3,​4-​trideoxy-​2-​C-​(2,​4-​difluorophenyl)​-​4-​[[4-​[4-​[4-​[1-​[(1S,​2S)​-​1-​ethyl-​2-​hydroxypropyl]​-​1,​5-​dihydro-​5-​oxo-​4H-​1,​2,​4-​triazol-​4-​yl]​phenyl]​-​3-​oxo-​1-​piperazinyl]​phenoxy]​methyl]​-​1-​(1H-​1,​2,​4-​t

Origin of Product

United States

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